molecular formula C17H18N2O3S B2593520 N-(2-(methylthio)phenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide CAS No. 1903236-12-3

N-(2-(methylthio)phenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide

Cat. No.: B2593520
CAS No.: 1903236-12-3
M. Wt: 330.4
InChI Key: HCFZVUQEFUKBPH-UHFFFAOYSA-N
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Description

N-(2-(methylthio)phenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is a synthetic organic compound that belongs to the class of isonicotinamides. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a methylthio group and a tetrahydrofuran ring in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(methylthio)phenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide typically involves the following steps:

    Formation of the isonicotinamide core: This can be achieved by reacting isonicotinic acid with an appropriate amine under dehydrating conditions.

    Introduction of the methylthio group: This step involves the substitution of a hydrogen atom on the phenyl ring with a methylthio group, often using a methylthiolating agent such as methylthiol chloride.

    Attachment of the tetrahydrofuran ring: The tetrahydrofuran ring can be introduced through an etherification reaction, where a hydroxyl group on the isonicotinamide core reacts with a tetrahydrofuran derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(methylthio)phenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving isonicotinamides.

    Medicine: Potential therapeutic agent due to its unique structural features.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(methylthio)phenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The presence of the isonicotinamide core suggests that it may inhibit certain enzymes involved in metabolic pathways. The methylthio and tetrahydrofuran groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(methylthio)phenyl)isonicotinamide: Lacks the tetrahydrofuran ring.

    N-(2-(methylthio)phenyl)-2-((tetrahydrofuran-3-yl)oxy)benzamide: Contains a benzamide core instead of isonicotinamide.

Uniqueness

N-(2-(methylthio)phenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is unique due to the combination of the isonicotinamide core, methylthio group, and tetrahydrofuran ring. This structural arrangement may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-methylsulfanylphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-23-15-5-3-2-4-14(15)19-17(20)12-6-8-18-16(10-12)22-13-7-9-21-11-13/h2-6,8,10,13H,7,9,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFZVUQEFUKBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=CC(=NC=C2)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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